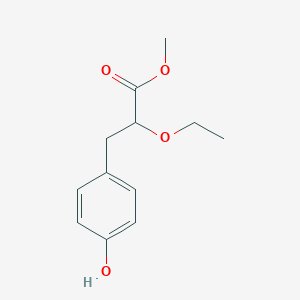
methyl 2-ethoxy-3-(4-hydroxyphenyl)propanoate
Cat. No. B8640087
M. Wt: 224.25 g/mol
InChI Key: DIXVAQSVTSCKEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07192982B2
Procedure details


The title compound was prepared from 3-(4-benzyloxy-phenyl)-2-ethoxy-propionic acid methyl ester (example 375, Step 3) via the same procedure used for the preparation of 3-(3-hydroxy-phenyl)-2-methoxy-propionic acid methyl ester (Example 291, Step 4) to produce a yellow oil. MS (ES) for C12H16O4 [M+H]+: 225.2, [M+NH4]+: 242.2, [M+Na]+: 247.2.
Name
3-(4-benzyloxy-phenyl)-2-ethoxy-propionic acid methyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Name
3-(3-hydroxy-phenyl)-2-methoxy-propionic acid methyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Name
Identifiers


|
REACTION_CXSMILES
|
[CH3:1][O:2][C:3](=[O:23])[CH:4]([O:20][CH2:21][CH3:22])[CH2:5][C:6]1[CH:11]=[CH:10][C:9]([O:12]CC2C=CC=CC=2)=[CH:8][CH:7]=1.COC(=O)C(OC)CC1C=CC=C(O)C=1>>[CH3:1][O:2][C:3](=[O:23])[CH:4]([O:20][CH2:21][CH3:22])[CH2:5][C:6]1[CH:11]=[CH:10][C:9]([OH:12])=[CH:8][CH:7]=1
|
Inputs


Step One
|
Name
|
3-(4-benzyloxy-phenyl)-2-ethoxy-propionic acid methyl ester
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
COC(C(CC1=CC=C(C=C1)OCC1=CC=CC=C1)OCC)=O
|
Step Two
|
Name
|
3-(3-hydroxy-phenyl)-2-methoxy-propionic acid methyl ester
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
COC(C(CC1=CC(=CC=C1)O)OC)=O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to produce a yellow oil
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
COC(C(CC1=CC=C(C=C1)O)OCC)=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
